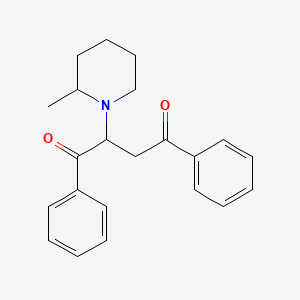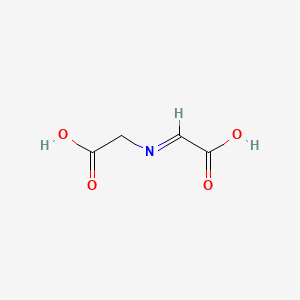
(E)-N-(Carboxymethylidene)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(Carboxymethylidene)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethylidene group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Carboxymethylidene)glycine typically involves the reaction of glycine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a pH range of 8-10 and a temperature of around 25-30°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-(Carboxymethylidene)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydroxymethyl derivatives.
Substitution: Substituted glycine derivatives.
Applications De Recherche Scientifique
(E)-N-(Carboxymethylidene)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (E)-N-(Carboxymethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in metabolic processes. Its effects are mediated through the formation of covalent bonds with active site residues, leading to changes in enzyme activity and function.
Comparaison Avec Des Composés Similaires
N-Methylglycine: Similar in structure but with a methyl group instead of a carboxymethylidene group.
N-Formylglycine: Contains a formyl group instead of a carboxymethylidene group.
N-Acetylglycine: Features an acetyl group in place of the carboxymethylidene group.
Uniqueness: (E)-N-(Carboxymethylidene)glycine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
6229-58-9 |
|---|---|
Formule moléculaire |
C4H5NO4 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
2-(carboxymethylideneamino)acetic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-5-2-4(8)9/h1H,2H2,(H,6,7)(H,8,9) |
Clé InChI |
WVZFHMZVRIKDPF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


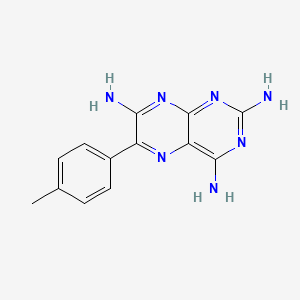

![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
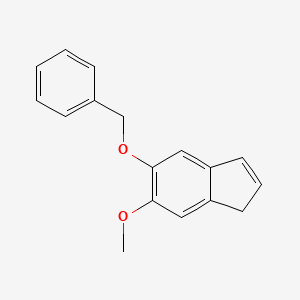
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
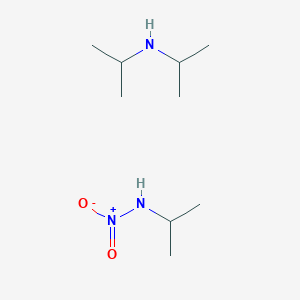
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
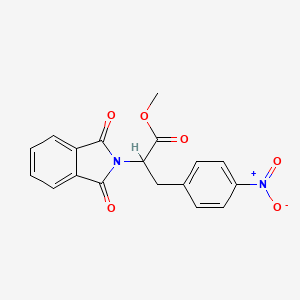
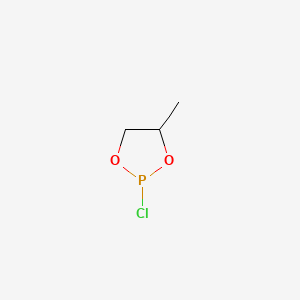
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
